VP7 (31-40) peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

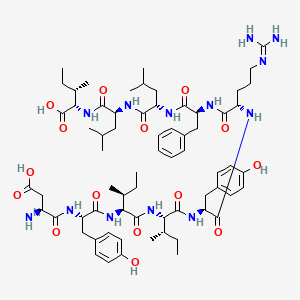

VP7 (31-40) is a decapeptide derived from residues 31–40 of the rotavirus VP7 glycoprotein, a key structural component of the viral outer capsid. This peptide serves as an epitope for immune recognition and is critical for studying rotavirus-host interactions . VP7 is synthesized as an endoplasmic reticulum (ER)-resident protein retained via its N-terminal signal peptide (H2 in simian rotavirus) and specific downstream sequences . The peptide’s molecular weight is 1,328.6 Da (chemical formula: C₆₇H₁₀₁N₁₃O₁₅), and it is used extensively in immunological research to probe neutralizing antibody responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The VP7 (31-40) peptide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: : For industrial-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the this compound into an expression vector, which is then introduced into a host organism such as E. coli or yeast. The host organism produces the peptide, which is subsequently purified using techniques like affinity chromatography .

Chemical Reactions Analysis

Types of Reactions: : The VP7 (31-40) peptide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residues in the peptide, leading to the formation of dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

Oxidation: Formation of dityrosine cross-links.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Immunogenicity and Vaccine Development

The VP7 (31-40) peptide is recognized for its role as an immunodominant cytotoxic T-cell epitope. Research has demonstrated that this peptide can elicit strong immune responses, making it a candidate for vaccine development against rotavirus infections. A study indicated that the peptide could stimulate cytotoxic T lymphocytes, which are crucial for combating viral infections .

Case Study:

- Study Title: Immunogenicity of Inactivated Rotavirus Vaccines

- Findings: The this compound was shown to induce robust T-cell responses in vaccinated subjects, suggesting its potential as a component in rotavirus vaccines.

Mechanism of Action in Membrane Interaction

Research has revealed that the this compound possesses properties that allow it to interact with biological membranes. It can change its conformation and destabilize artificial membranes, facilitating membrane crossing by non-enveloped viruses like rotavirus . This characteristic is essential for understanding how rotavirus infects host cells.

Key Findings:

- The peptide exhibits an amphipathic α-helical structure, confirmed by circular dichroism and ATR-FTIR spectroscopy.

- It can insert into membranes and permeabilize them, indicating its role in the viral entry mechanism.

Therapeutic Applications

Beyond its immunogenic potential, the this compound is being explored for therapeutic applications. Peptides like VP7 are increasingly recognized for their ability to serve as therapeutic agents due to their specificity and reduced side effects compared to traditional drugs.

Potential Therapeutic Uses:

- Antiviral Therapy: Utilizing the this compound to develop antiviral agents that can inhibit rotavirus replication.

- Drug Delivery Systems: The peptide's membrane-interacting properties may be harnessed in drug delivery systems to enhance the uptake of therapeutic compounds into cells .

Comparison with Other Peptides

The following table summarizes the applications of this compound compared to other therapeutic peptides:

| Peptide Name | Source | Application Area | Current Status |

|---|---|---|---|

| VP7 (31-40) | Rotavirus | Vaccine development, antiviral | Preclinical studies |

| Enfuvirtide | HIV | Antiviral therapy | Approved |

| Liraglutide | Human GLP-1 | Diabetes treatment | Approved |

| Calcitonin | Salmon | Osteoporosis treatment | Approved |

Challenges and Future Directions

While the this compound shows promise in various applications, challenges remain in its development:

- Stability: Natural peptides often face issues with stability and bioavailability.

- Regulatory Pathways: Navigating the regulatory landscape for peptide-based therapeutics can be complex.

Future research should focus on enhancing the stability of the this compound through modifications and exploring its potential in combination therapies with other antiviral agents.

Mechanism of Action

The VP7 (31-40) peptide exerts its effects by acting as an epitope that is recognized by the immune system. When introduced into the body, it is processed by antigen-presenting cells and presented on the surface in the context of major histocompatibility complex (MHC) molecules. This presentation activates T-cells, which then initiate an immune response against the rotavirus. The molecular targets involved include MHC molecules and T-cell receptors .

Comparison with Similar Compounds

Structural and Functional Features of VP7 (31-40)

ER Retention and Glycosylation Dynamics

VP7 (31-40) resides within the N-terminal region of mature VP7, which includes the H2 signal peptide (residues 1–50 in simian rotavirus SA11). This signal peptide mediates delayed translocation into the ER, a unique feature linked to post-translational glycosylation . Unlike most glycoproteins, VP7 glycosylation occurs post-translationally due to slow translocation kinetics, a trait critical for its ER retention and virion assembly .

Antigenic Properties

VP7 (31-40) is part of a conserved surface-exposed region of VP7, which triggers polyclonal B-cell activation and neutralizing antibody production . Its antigenicity is influenced by surface accessibility and secondary structure, making it a candidate for epitope-focused vaccine design .

Comparative Analysis with Similar Peptides/Proteins

Rotavirus VP7 Variants

- SA11 VP7 (Residues 64–111): Required with the H2 signal peptide for ER retention.

- Bovine Rotavirus VP7 : Shares 90% sequence homology with simian VP7 but exhibits differences in ER retention signals. For example, residues 64–111 in simian VP7 are replaced by divergent sequences in bovine strains, altering retention efficiency .

- RV-D VP7 : Contains an "ITG" signal peptide (residues 119–121) instead of H2, highlighting species-specific ER retention mechanisms .

Non-Rotavirus VP7 Homologs

- Bluetongue Virus (BTV) VP7(283): A conserved cytotoxic T lymphocyte (CTL) epitope (residues 283–292) inducing cross-serotype immunity.

- Grass Carp Reovirus (GCRV) VP7 : Phosphorylation and acetylation sites in GCRV VP7 modulate interactions with VP5 during membrane penetration, a functional divergence from rotavirus VP7’s role in capsid assembly .

Engineered VP7 Peptides

- BTV VP7 (aa259–264) : A flexible region modified to insert ASFV epitopes (e.g., DIQFINPYQ) without disrupting protein folding. This contrasts with VP7 (31-40), which is a natural epitope .

- GCRV VP7 (26–39): A synthetic peptide antibody target showing high specificity for genotype I GCRV, demonstrating the utility of N-terminal VP7 peptides in diagnostics .

Data Tables

Table 1. Structural and Functional Comparison of VP7 Peptides

Table 2. Conservation and Variability Across VP7 Proteins

Key Research Findings

- ER Retention Mechanism : VP7 (31-40) is part of a larger N-terminal domain (residues 1–60) that, combined with the H2 signal peptide, ensures ER retention. This mechanism is absent in secreted VP7 hybrids (e.g., HAFVP7) .

- Antigenic Cross-Reactivity: VP7 (31-40) shares structural features with other VP7 epitopes (e.g., residues 194–207 in rotavirus), but its immunogenicity is distinct due to surface accessibility and glycosylation patterns .

- Species-Specific Variations : The "ITG" signal peptide in RV-D VP7 and divergent ER retention sequences in bovine strains highlight evolutionary adaptations in VP7 trafficking .

Biological Activity

The VP7 (31-40) peptide is derived from the outer capsid protein of rotavirus, a significant pathogen responsible for severe gastroenteritis in infants and young children. This peptide has garnered attention for its biological activities, particularly in the context of viral infection mechanisms and immune responses. Below, we explore the biological activity of the this compound, including its structural characteristics, interaction with biological membranes, immunogenic properties, and potential applications.

Structural Characteristics

The VP7 protein is a glycoprotein that forms part of the rotavirus outer layer. Research indicates that the this compound exhibits an amphipathic α-helical structure, which is crucial for its interaction with lipid membranes.

- Helical Folding : Circular dichroism (CD) spectroscopy confirmed that the peptide adopts a helical conformation in environments mimicking biological membranes at both acidic and neutral pH levels .

- Membrane Interaction : Plasmon waveguide resonance studies demonstrated that the this compound can insert into and permeabilize artificial membranes, a property not shared by the native VP7 protein. This suggests that the peptide may facilitate membrane destabilization during viral entry into host cells .

The biological activity of the this compound is closely linked to its role in rotavirus infection:

- Membrane Permeabilization : The ability of the this compound to disrupt membrane integrity is hypothesized to aid in the entry of non-enveloped viruses like rotavirus into host cells. This mechanism is critical as it allows the viral genome to access the cytoplasm for replication .

- Neutralization by Antibodies : Studies have shown that antibodies targeting VP7 can neutralize rotavirus by inhibiting virus decapsidation, thereby preventing infection. This highlights the importance of VP7 as a target for vaccine development and therapeutic interventions .

Immunogenic Properties

The immunogenicity of the this compound has been studied in various models:

- T-cell Responses : In murine models, VP7 has been identified as a primary target for cytotoxic T lymphocytes (CTLs). Following infection, specific CD8+ T-cell responses to VP7 were observed, indicating its role in eliciting adaptive immunity against rotavirus .

- Epitopes Identification : Research involving overlapping peptides has mapped several epitopes within VP7 that are recognized by T-cells. The response kinetics differ between homologous and heterologous infections, suggesting that VP7 plays a pivotal role in shaping immune responses during rotavirus infections .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of the this compound:

- Peptide Interaction with Membranes : A study demonstrated that the this compound could permeabilize membranes more effectively than its full-length counterpart. This was attributed to its unique structural properties which allow it to adopt a functional conformation upon interaction with lipid bilayers .

- Immunogenicity in Animal Models : Research conducted on suckling mice indicated distinct patterns of T-cell activation against VP7, with peaks observed at different time points post-infection. This biphasic response may correlate with viral shedding patterns observed in infants .

- Role in Neutralization : Monoclonal antibodies targeting VP7 were shown to inhibit rotavirus infection by preventing decapsidation, underscoring its potential as a vaccine target .

Applications and Future Directions

The biological activity of the this compound opens avenues for various applications:

- Vaccine Development : Given its immunogenic properties and role in viral entry, the this compound could be utilized in vaccine formulations aimed at inducing robust immune responses against rotavirus.

- Therapeutic Interventions : Understanding how this peptide interacts with cell membranes may lead to novel antiviral strategies that disrupt rotavirus entry mechanisms.

Q & A

Basic Research Questions

Q. How is VP7 (31-40) peptide synthesized, and what structural features determine its antigenicity?

VP7 (31-40) is synthesized via solid-phase peptide synthesis (SPPS) or recombinant DNA technology. Structural features like its 10-amino-acid sequence (positions 31–40) and post-translational modifications (e.g., glycosylation) influence antigenicity. SPPS allows precise control over residue incorporation, while recombinant methods ensure proper folding in host systems. The peptide's C-terminal region (Gln51) is critical for ER retention, affecting its role in viral assembly .

Q. What experimental techniques validate VP7 (31-40)'s interaction with immune receptors like MHC molecules?

Methods include:

- Surface plasmon resonance (SPR) to quantify binding affinity.

- ELISA with VP7 (31-40)-coated plates to assess antibody titers.

- Flow cytometry to evaluate T-cell activation using MHC tetramers. Cross-reactivity testing with related peptides ensures specificity .

Q. How are immunoassays designed for VP7 (31-40) epitope mapping?

Key considerations:

- Peptide libraries spanning VP7 regions to identify immunodominant epitopes.

- Blocking assays with competing peptides to confirm specificity.

- MHC-binding prediction algorithms (e.g., NetMHC) to prioritize epitopes for experimental validation .

Advanced Research Questions

Q. How do in silico methods identify conserved VP7 regions for antiviral drug or vaccine design?

Computational approaches include:

- Phylogenetic analysis of VP7 sequences across rotavirus strains to detect conserved motifs.

- Molecular dynamics simulations to assess surface accessibility of VP7 (31-40) in the trimeric structure.

- Epitope mapping tools (e.g., DiscoTope) to predict discontinuous epitopes in surface-exposed regions, such as residues 242–255 .

Q. What experimental strategies resolve contradictions in VP6-VP7 interaction domains?

Conflicting data from cryo-EM (showing VP6 binds VP2 and VP7 on opposite faces) and coimmunoprecipitation (showing overlapping VP2/VP7 binding regions) are addressed via:

- Truncation mutagenesis of VP6 (e.g., residues 125–342) to isolate VP7-binding domains.

- Chimeric VP7 constructs to test if specific residues (e.g., Ala50-Gln51 cleavage site) mediate VP6 binding .

Q. How is VP7's ER retention mechanism exploited in rotavirus assembly studies?

VP7's retention in the ER requires its N-terminal signal peptide and residues 1–31. Experimental approaches include:

- Fluorescent tagging of VP7 mutants to track intracellular localization.

- Glycosylation profiling to confirm ER residency (e.g., Endo H sensitivity assays) .

Q. What molecular techniques characterize VP7 genotypic variations in rotavirus evolution?

- VP7 gene sequencing (e.g., Sanger sequencing of 885-bp amplicons) for genotype classification.

- Maximum likelihood phylogenetic trees to analyze evolutionary relationships across strains.

- Selective pressure analysis (dN/dS ratios) to identify conserved vs. variable regions .

Methodological and Data Analysis Questions

Q. How are systematic reviews designed to synthesize VP7's role in rotavirus research?

Follow PRISMA-ScR guidelines :

- Database searches (PubMed, EMBASE) with keywords like "VP7 epitope" or "rotavirus assembly."

- Data extraction templates to log study objectives, peptide synthesis methods, and key findings.

- Narrative synthesis to highlight trends, such as VP7's dominance in neutralizing antibody responses .

Q. What statistical methods address variability in VP7 (31-40) immunogenicity assays?

- Multivariate regression to control for variables like adjuvant type or host genetics.

- Bland-Altman plots to assess inter-assay reproducibility.

- Meta-analysis of peptide-MHC binding affinities across studies .

Q. Contradictions and Limitations

Q. How do researchers reconcile VP7's dual role in immune activation and viral assembly?

VP7 triggers polyclonal B-cell activation independent of VP4, but its structural role in virion assembly requires ER retention. Studies use:

Properties

Molecular Formula |

C67H101N13O15 |

|---|---|

Molecular Weight |

1328.6 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C67H101N13O15/c1-11-38(8)54(79-65(93)55(39(9)12-2)78-63(91)52(34-43-23-27-45(82)28-24-43)73-57(85)46(68)35-53(83)84)64(92)77-51(33-42-21-25-44(81)26-22-42)60(88)72-47(20-17-29-71-67(69)70)58(86)76-50(32-41-18-15-14-16-19-41)61(89)74-48(30-36(4)5)59(87)75-49(31-37(6)7)62(90)80-56(66(94)95)40(10)13-3/h14-16,18-19,21-28,36-40,46-52,54-56,81-82H,11-13,17,20,29-35,68H2,1-10H3,(H,72,88)(H,73,85)(H,74,89)(H,75,87)(H,76,86)(H,77,92)(H,78,91)(H,79,93)(H,80,90)(H,83,84)(H,94,95)(H4,69,70,71)/t38-,39-,40-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 |

InChI Key |

XNVYBAHBZWHTTJ-YOVNVZJKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.